molecular formula C15H22N2O3 B2368113 1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396860-40-4

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea

Cat. No. B2368113
CAS RN: 1396860-40-4
M. Wt: 278.352
InChI Key: KPIKRPZLOXZYNM-UHFFFAOYSA-N
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Description

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea, commonly known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, renal function, and inflammation. HET0016 has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Metabolism

Metabolism of Carcinostatic Ureas

Research on the metabolism of carcinostatic ureas by rat liver microsomes has shown that liver microsomal metabolism can produce several metabolites from carcinostatic urea derivatives. This study highlights the complexity of urea metabolism and the formation of potentially active or toxic metabolites, indicating the importance of understanding urea derivatives' metabolic pathways in drug development and toxicity studies (May et al., 1979).

Cocondensation of Urea with Methylolphenols

The reaction of urea with methylolphenols under acidic conditions has been investigated, showing the formation of various urea derivatives. This research demonstrates the chemical versatility of urea in forming complex structures and its potential applications in polymer science and material engineering (Tomita & Hse, 1992).

Potential Therapeutic Applications

Urease Inhibitors

Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This research underscores the therapeutic potential of urea derivatives in addressing infections by targeting enzymatic activity (Kosikowska & Berlicki, 2011).

Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (Vidaluc et al., 1995).

Analytical and Biochemical Evaluation

NMR Spectroscopic Investigation of Urea-Formaldehyde Resin Synthesis

Detailed NMR spectroscopic studies of urea-formaldehyde resin synthesis have elucidated the complex reaction network involved, providing valuable insights for the chemical industry and applications in material science (Steinhof et al., 2014).

properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-14(17-12-15(19)8-4-5-9-15)16-10-11-20-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIKRPZLOXZYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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